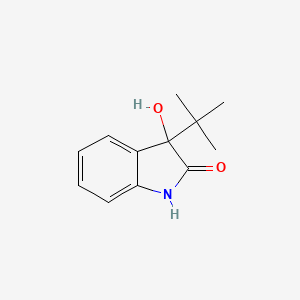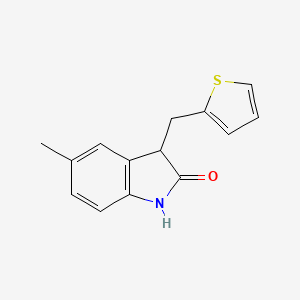
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as Isatin, is a heterocyclic organic compound. It is a white to yellowish crystalline powder with a molecular formula of C9H9NO2. Isatin has been extensively studied due to its diverse biological activities and potential therapeutic applications.
作用机制
The mechanism of action of 3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood; however, it has been reported to act through various pathways, including the inhibition of enzymes, the modulation of receptors, and the induction of oxidative stress. This compound has been shown to inhibit the activity of various enzymes, including monoamine oxidase, acetylcholinesterase, and aldose reductase. This compound has also been reported to modulate the activity of various receptors, including the NMDA receptor, the adenosine receptor, and the GABA receptor. Additionally, this compound has been shown to induce oxidative stress by increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter levels, and the regulation of oxidative stress. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been reported to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to regulate oxidative stress by increasing the production of antioxidant enzymes and reducing the levels of reactive oxygen species.
实验室实验的优点和局限性
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments, including its easy synthesis, low cost, and diverse biological activities. However, this compound also has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Moreover, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
未来方向
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one and its derivatives have shown promising therapeutic potential in various diseases; therefore, future research should focus on the development of this compound-based drugs for clinical applications. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its derivatives and to identify new targets for therapeutic intervention. Additionally, future research should focus on the development of new methods for the synthesis of this compound and its derivatives, which can improve their pharmacokinetic and pharmacodynamic properties.
合成方法
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized by various methods, including the Gattermann-Koch reaction, the Sandmeyer reaction, and the Skraup synthesis. The most commonly used method for the synthesis of this compound is the Gattermann-Koch reaction, which involves the reaction of aniline with carbon monoxide and hydrochloric acid in the presence of copper powder.
科学研究应用
3-tert-butyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound derivatives have been shown to exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound derivatives have also been investigated for their neuroprotective effects in various neurodegenerative disorders.
属性
IUPAC Name |
3-tert-butyl-3-hydroxy-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-11(2,3)12(15)8-6-4-5-7-9(8)13-10(12)14/h4-7,15H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLLSFRVQVLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-dimethyl-2-{[(3-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6017956.png)
![1-[(3,4-difluorophenyl)sulfonyl]azepane](/img/structure/B6017959.png)
![ethyl 3-benzyl-1-[(2-methoxyphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B6017961.png)
![2-[2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6017974.png)
![1-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6017980.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B6017988.png)
![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)

![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)
![1-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6018015.png)
![methyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B6018032.png)
![13-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B6018035.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)